molecular formula C14H13N3O2 B13054545 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL

2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL

Cat. No.: B13054545
M. Wt: 255.27 g/mol
InChI Key: TYXHSTIPUHVIEA-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a pyrazolo[3,4-B]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrazole precursor under acidic conditions, followed by cyclization to form the pyrazolo[3,4-B]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and apoptosis-inducing agent, making it a candidate for further studies in drug development.

    Medicine: Its potential anticancer properties have been explored, particularly its ability to induce apoptosis in cancer cells.

    Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL include other pyrazolo[3,4-B]pyridine derivatives, such as:

    Pyrazolo[3,4-B]pyridin-6-one: Known for its anticancer properties.

    1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.

    N-Pyridinyl-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Shows potential as a VEGFR2 inhibitor.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H13N3O2/c1-19-12-5-2-10(3-6-12)8-17-9-11-4-7-13(18)15-14(11)16-17/h2-7,9H,8H2,1H3,(H,15,16,18)

InChI Key

TYXHSTIPUHVIEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C=CC(=O)NC3=N2

Origin of Product

United States

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